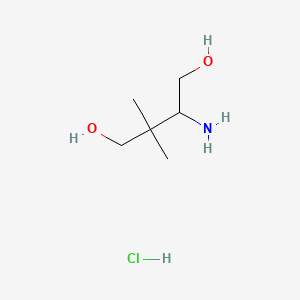
3-Amino-2,2-dimethylbutane-1,4-diol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2,2-dimethylbutane-1,4-diol hydrochloride is a chemical compound with the molecular formula C6H15NO2·HCl It is a derivative of butane, featuring an amino group and two hydroxyl groups attached to a branched carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethylbutane-1,4-diol hydrochloride typically involves the reaction of 2,2-dimethylbutane-1,4-diol with an amine source under controlled conditions. One common method involves the use of ammonia or an amine derivative in the presence of a catalyst to facilitate the introduction of the amino group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,2-dimethylbutane-1,4-diol hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halides or esters.
Scientific Research Applications
3-Amino-2,2-dimethylbutane-1,4-diol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2,2-dimethylbutane-1,4-diol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function and activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2,3-dimethylbutane: Similar structure but with different positioning of the amino group.
2,2-Dimethylbutane-1,4-diol: Lacks the amino group, affecting its reactivity and applications.
3,3-Dimethyl-1,2-butanediol: Different positioning of hydroxyl groups, leading to different chemical properties.
Uniqueness
3-Amino-2,2-dimethylbutane-1,4-diol hydrochloride is unique due to the presence of both amino and hydroxyl groups on a branched carbon chain. This combination of functional groups provides it with distinct reactivity and potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C6H16ClNO2 |
|---|---|
Molecular Weight |
169.65 g/mol |
IUPAC Name |
3-amino-2,2-dimethylbutane-1,4-diol;hydrochloride |
InChI |
InChI=1S/C6H15NO2.ClH/c1-6(2,4-9)5(7)3-8;/h5,8-9H,3-4,7H2,1-2H3;1H |
InChI Key |
FECVEFYYWXRDLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C(CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















